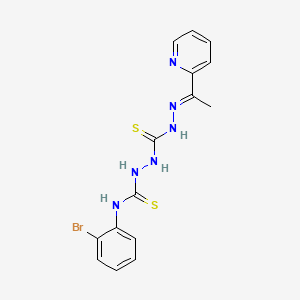
Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- is a useful research compound. Its molecular formula is C15H15BrN6S2 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonothioic dihydrazide, N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Carbonothioic dihydrazide, specifically the compound N''-(((2-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
Carbonothioic dihydrazide derivatives are characterized by their unique structural features, which include two hydrazine groups attached to a thio group. The molecular formula for carbonothioic dihydrazide is C6H6N4S with a molecular weight of 166.19 g/mol. The synthesis typically involves the reaction of carbon disulfide with hydrazine derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF) or ethanol .
Biological Activity Overview
Research indicates that carbonothioic dihydrazide and its derivatives exhibit significant antimicrobial and anticancer activities. These compounds have shown promise in various studies, demonstrating effectiveness against a range of pathogens and cancer cell lines.
Antimicrobial Activity
Carbonothioic dihydrazide derivatives have been evaluated for their antibacterial and antifungal properties. Studies have reported that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of phenolic rings in some derivatives enhances their antimicrobial activity due to improved lipophilicity, facilitating better penetration into microbial membranes .
Anticancer Properties
Recent phenotypic screenings have highlighted the anticancer potential of thiocarbohydrazone derivatives related to carbonothioic dihydrazide. For instance, certain derivatives have been shown to induce apoptosis in leukemia and breast cancer cell lines by impairing DNA replication through a reactive oxygen species (ROS)-independent pathway. Notably, compounds such as 1,5-bis(salicylidene)thiocarbohydrazide displayed higher efficacy compared to standard chemotherapeutics like etoposide .
The biological activity of carbonothioic dihydrazide derivatives can be attributed to several mechanisms:
- Metal Complexation : These compounds can form stable complexes with transition metals, enhancing their biological activity. Metal-carbonothioic dihydrazide complexes have been studied for their potential anticancer effects, leveraging the unique reactivity of metal ions .
- Enzyme Inhibition : As antimicrobial agents, these compounds may inhibit bacterial enzymes or disrupt cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, certain derivatives have been shown to trigger apoptosis through modulation of cell cycle checkpoints and activation of intrinsic apoptotic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of carbonothioic dihydrazide derivatives:
- Antimicrobial Screening : A study demonstrated that various thiocarbohydrazone derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with metal complexes showing enhanced toxicity compared to their parent ligands .
- Anticancer Efficacy : Research involving phenotypic screening revealed that specific thiocarbohydrazones could inhibit DNA topoisomerase IIα, a critical target in cancer therapy. The most promising compound showed an inhibition rate superior to traditional chemotherapeutics .
- Complex Formation Studies : Investigations into the interaction between carbonothioic dihydrazide and transition metals indicated that these complexes could enhance the therapeutic potential of the parent compound by improving solubility and bioavailability .
Summary Table of Biological Activities
Properties
CAS No. |
127142-15-8 |
|---|---|
Molecular Formula |
C15H15BrN6S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15BrN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
InChI Key |
ZWFNQUPYTFINHO-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Br)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Br)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















